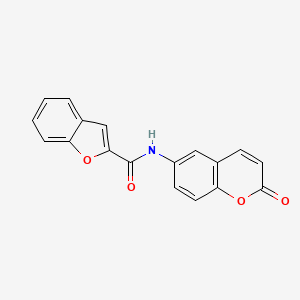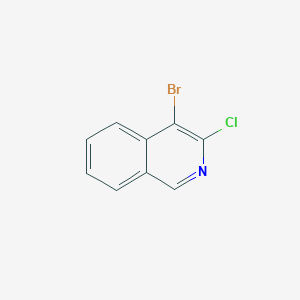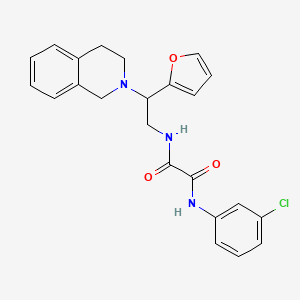
4-Fluoro-1-isocyanato-2-methylbenzene
Overview
Description
4-Fluoro-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluorine atom, an isocyanate group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-isocyanato-2-methylbenzene typically involves the reaction of 4-fluoro-2-methylphenylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization Reactions: The isocyanate group can also react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Tertiary amines and metal catalysts are often used to accelerate the reactions involving isocyanates.
Solvents: Organic solvents such as dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Polyurethanes: Formed by the reaction of the isocyanate group with polyols.
Scientific Research Applications
Chemistry: 4-Fluoro-1-isocyanato-2-methylbenzene is used as a building block in organic synthesis. It is employed in the preparation of various functionalized compounds and polymers.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form polyurethanes makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isocyanato-2-methylbenzene involves the reactivity of the isocyanate group. This group can react with nucleophiles to form covalent bonds, leading to the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
4-Fluoro-1-isocyanato-2-methylbenzene: The compound .
2-Fluoro-1-isocyanato-4-methylbenzene: A positional isomer with the fluorine and isocyanate groups in different positions on the benzene ring.
4-Fluorobenzyl isocyanate: A related compound with a benzyl isocyanate group instead of a methyl isocyanate group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and related compounds.
By understanding the properties, reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.
Properties
IUPAC Name |
4-fluoro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMYFVDQCNYWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)


![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)


![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![1-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2568715.png)
![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)

